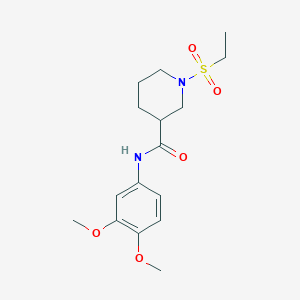
N-(3,4-dimethoxyphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide
Beschreibung
Synthesis Analysis
The synthesis of N-substituted piperidine derivatives, including those akin to "N-(3,4-dimethoxyphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide," involves multi-step reactions starting from basic piperidine or piperazine structures. For instance, the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives is initiated from ethyl piperidine-4-carboxylate, undergoing sulfonation and subsequent reactions with sulfonyl chlorides (Khalid, H., Rehman, A., & Abbasi, M., 2014). This approach reflects the complexity and versatility of synthesizing N-substituted piperidine derivatives, emphasizing the structural specificity and functionalization diversity.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by specific interactions and conformations. For example, the analysis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide revealed distinct conformations critical for binding interactions with biological receptors (Shim, J., Welsh, W., et al., 2002). These insights are vital for understanding how structural features influence biological activity and receptor affinity.
Chemical Reactions and Properties
Chemical reactions involving N-substituted piperidine derivatives often highlight their reactivity and interaction with other chemical entities. The anodic methoxylation of piperidine derivatives, including N-acyl and N-sulfonyl groups, showcases the compound's reactivity towards electrochemical modifications (Golub, T., & Becker, J., 2015). These reactions are essential for functionalizing the piperidine core, enhancing its chemical diversity and potential applications.
Physical Properties Analysis
The physical properties of N-substituted piperidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. For example, hyperbranched polymers synthesized from piperazine derivatives exhibit solubility in water and organic solvents, indicating their potential for diverse applications (Yan, D., & Gao, C., 2000). Understanding these physical characteristics is essential for material science and pharmaceutical formulation.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological systems, underscore the compound's utility and safety profile. The synthesis and evaluation of heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives for Alzheimer’s disease treatment illustrate the targeted chemical modifications for desired biological activities (Rehman, A., Nafeesa, K., et al., 2018). Such chemical property analysis is pivotal for drug discovery and development.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-ethylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-4-24(20,21)18-9-5-6-12(11-18)16(19)17-13-7-8-14(22-2)15(10-13)23-3/h7-8,10,12H,4-6,9,11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDPWCOOUVZXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1,3-benzodioxol-5-yl)-5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4665053.png)
![(1,3-benzodioxol-5-ylmethyl){[5-(2-chlorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B4665055.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B4665056.png)
![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4665057.png)
![2-cyano-3-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide](/img/structure/B4665071.png)
![1-{[4-(2-bromobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4665074.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-4-propylbenzenesulfonamide](/img/structure/B4665090.png)
![3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4665093.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B4665097.png)
![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4665102.png)
![methyl 2-{[(2-{5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}hydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4665109.png)
![2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4665123.png)
![1-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1H-pyrazole-5-carboxamide](/img/structure/B4665128.png)
